molecular formula C4H2Br2O3 B1224083 2,3-Dibromo-4-oxobut-2-enoic acid CAS No. 21577-50-4

2,3-Dibromo-4-oxobut-2-enoic acid

Cat. No. B1224083
CAS RN: 21577-50-4
M. Wt: 257.86 g/mol
InChI Key: NCNYEGJDGNOYJX-NSCUHMNNSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of 4-aryl-2-hydroxy-4-oxobut-2-enoic acids and esters, closely related to 2,3-Dibromo-4-oxobut-2-enoic acid, has been detailed, showcasing potent inhibitors of kynurenine-3-hydroxylase as potential neuroprotective agents (Drysdale et al., 2000). Another study elaborates on the synthesis and characterization of a similar compound, further indicating the breadth of synthetic approaches available for these types of chemicals (Sirajuddin et al., 2015).

Molecular Structure Analysis

Investigations into the molecular structure of compounds related to 2,3-Dibromo-4-oxobut-2-enoic acid reveal intricate details about their configuration. N-Phenylmaleamic acid, with a systematic name close to the compound of interest, shows that molecules are essentially planar and form intramolecular hydrogen bonds (Lo & Ng, 2009).

Chemical Reactions and Properties

The chemical reactions and properties of these compounds are characterized by their interactions and potential applications. For instance, new complexes of 4-[(4-fluorophenyl)amino]-4-oxobut-2-enoic acid with selected transition metal ions were synthesized, highlighting the diverse chemical reactivity and properties of compounds within this chemical family (Ferenc et al., 2017).

Physical Properties Analysis

The physical properties of compounds akin to 2,3-Dibromo-4-oxobut-2-enoic acid, such as solubility, melting points, and crystal structure, are integral for understanding their behavior in various conditions. The crystal structure and physical properties of these compounds often reveal the potential for hydrogen bonding and other intermolecular interactions, which are critical for their solubility and stability (Nye, Turnbull, & Wikaira, 2013).

Chemical Properties Analysis

The chemical properties, including reactivity with other substances, stability under different conditions, and potential for forming derivatives, are crucial for the application of 2,3-Dibromo-4-oxobut-2-enoic acid and its related compounds. Studies have shown various reactions and transformations these compounds undergo, offering insights into their chemical behavior and potential for further chemical modifications (El-hashash et al., 2015).

Scientific Research Applications

Synthesis of Heterocyclic Compounds

2,3-Dibromo-4-oxobut-2-enoic acid and its derivatives are pivotal in the synthesis of various heterocyclic compounds. These compounds, formed through reactions with nucleophiles, have shown significant potential in antimicrobial activities. For instance, El-Hashash et al. (2014) demonstrated the synthesis of pyridazinones, thiazoles derivatives, and other heterocycles using 4-(4-acetamidophenyl)-4-oxobut-2-enoic acid as a key starting material. These heterocycles exhibited promising antimicrobial activities (El-Hashash, Essawy, & Fawzy, 2014). Similarly, El-Hashash et al. (2015) synthesized a series of aroylacrylic acids, pyridazinones, and furanones derivatives starting from 4-(4-bromophenyl)-4-oxobut-2-enoic acid, showcasing their antibacterial potential (El-Hashash et al., 2015).

Biological Activity and Medicinal Chemistry

Compounds derived from 2,3-Dibromo-4-oxobut-2-enoic acid have shown notable biological activities, especially in medicinal chemistry. For example, Drysdale et al. (2000) synthesized a series of 4-aryl-2-hydroxy-4-oxobut-2-enoic acids and esters, which are potent inhibitors of the kynurenine-3-hydroxylase enzyme. These compounds exhibit neuroprotective properties (Drysdale, Hind, Jansen, & Reinhard, 2000). Furthermore, Berkeš et al. (2007) described the synthesis of substituted 4-hetereoaryl-4-oxobut-2-enoic acids with an indole ring, which are valuable in producing enantiomerically enriched 2-amino-4-heteroaryl-4-oxobutanoic acids as multifunctional homotryptophan analogues (Berkeš, Koren̆ová, Šafár̆, Horváthová, & Prónayová, 2007).

Structural and Crystallographic Studies

The structural and crystallographic analysis of derivatives of 2,3-Dibromo-4-oxobut-2-enoic acid provides insights into their chemical properties. Shah et al. (2010) investigated the molecular structure of 4-[(2-hydroxyphenyl)carbamoyl]prop-2-enoic acid, revealing planarity in its structure and understanding of hydrogen bonding patterns (Shah, Ali, Tahir, & Ahmed, 2010).

Synthesis of Metal Complexes

The synthesis of metal complexes using 2,3-Dibromo-4-oxobut-2-enoic acid derivatives expands the scope of its applications. Ferenc et al. (2017) synthesized complexes of 4-[(4-fluorophenyl)amino]-4-oxobut-2-enoic acid with various transition metal ions, exploring their thermal and magnetic properties (Ferenc, Sadowski, Tarasiuk, Cristóvão, Osypiuk, & Sarzyński, 2017).

Safety And Hazards

The compound is classified as dangerous with a hazard statement indicating it can cause severe skin burns and eye damage (H314) . Precautionary measures include avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eyes. It’s recommended to use personal protective equipment, ensure adequate ventilation, and remove all sources of ignition .

Future Directions

As this compound is used for research purposes , future directions would likely involve further exploration of its properties and potential applications in various fields of study.

properties

IUPAC Name

(E)-2,3-dibromo-4-oxobut-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H2Br2O3/c5-2(1-7)3(6)4(8)9/h1H,(H,8,9)/b3-2+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCNYEGJDGNOYJX-NSCUHMNNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=O)C(=C(C(=O)O)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(=O)/C(=C(/C(=O)O)\Br)/Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H2Br2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.86 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3-Dibromo-4-oxobut-2-enoic acid

CAS RN

21577-50-4
Record name NSC193417
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=193417
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,3-Dibromo-4-oxobut-2-enoic acid
Reactant of Route 2
2,3-Dibromo-4-oxobut-2-enoic acid
Reactant of Route 3
2,3-Dibromo-4-oxobut-2-enoic acid
Reactant of Route 4
Reactant of Route 4
2,3-Dibromo-4-oxobut-2-enoic acid
Reactant of Route 5
2,3-Dibromo-4-oxobut-2-enoic acid
Reactant of Route 6
2,3-Dibromo-4-oxobut-2-enoic acid

Citations

For This Compound
3
Citations
C Hao, W Huang, X Li, J Guo, M Chen, Z Yan… - European Journal of …, 2017 - Elsevier
Upon analysis of the reported crystal structure of PAK4 inhibitor KY04031 (PAK4 IC 50 á=á0.790áμM) in the active site of PAK4, we investigated the possibility of changing the triazine …
Number of citations: 18 www.sciencedirect.com
S Mo, J Xu - Helvetica Chimica Acta, 2012 - Wiley Online Library
The cycloaddition of ketenes and imines (Staudinger cycloaddition) is a general method for the synthesis of various β‐lactams. However, reactions of imines and ketenes with electron‐…
Number of citations: 10 onlinelibrary.wiley.com
W Han, Y Ding, Z Chen, JL Langowski… - Journal of Medicinal …, 2020 - ACS Publications
Overexpression of PIM 1, 2, and 3 kinases is frequently observed in many malignancies. Previously, we discovered a potent and selective pan-PIM kinase inhibitor, compound 2, …
Number of citations: 2 pubs.acs.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.